molecular formula C11H17N5O4 B10899533 2-(3-Methyl-4-nitro-1H-pyrazol-1-YL)-N~1~-morpholinopropanamide CAS No. 1005576-93-1

2-(3-Methyl-4-nitro-1H-pyrazol-1-YL)-N~1~-morpholinopropanamide

Cat. No.: B10899533
CAS No.: 1005576-93-1
M. Wt: 283.28 g/mol
InChI Key: QZLVUQXWLKYQBT-UHFFFAOYSA-N
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Description

2-(3-Methyl-4-nitro-1H-pyrazol-1-YL)-N~1~-morpholinopropanamide is a chemical compound with the molecular formula C11H16N4O4. It is characterized by the presence of a pyrazole ring substituted with a methyl and nitro group, and a morpholinopropanamide moiety. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-4-nitro-1H-pyrazol-1-YL)-N~1~-morpholinopropanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with a β-keto ester in the presence of an acid catalyst.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

    Alkylation: The nitrated pyrazole is alkylated with 3-chloropropanoyl chloride to form the 3-chloropropanoyl derivative.

    Morpholine Substitution: Finally, the 3-chloropropanoyl derivative is reacted with morpholine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-4-nitro-1H-pyrazol-1-YL)-N~1~-morpholinopropanamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to convert the nitro group to an amine.

    Substitution: The morpholine moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Derivatives: Substitution reactions yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Methyl-4-nitro-1H-pyrazol-1-YL)-N~1~-morpholinopropanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-4-nitro-1H-pyrazol-1-YL)-N~1~-morpholinopropanamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with target proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methyl-4-nitro-1H-pyrazol-1-YL)-N~1~-morpholinopropanamide is unique due to its combination of a pyrazole ring with a nitro group and a morpholinopropanamide moiety. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds. The presence of the morpholine ring enhances its solubility and potential biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

1005576-93-1

Molecular Formula

C11H17N5O4

Molecular Weight

283.28 g/mol

IUPAC Name

2-(3-methyl-4-nitropyrazol-1-yl)-N-morpholin-4-ylpropanamide

InChI

InChI=1S/C11H17N5O4/c1-8-10(16(18)19)7-15(12-8)9(2)11(17)13-14-3-5-20-6-4-14/h7,9H,3-6H2,1-2H3,(H,13,17)

InChI Key

QZLVUQXWLKYQBT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1[N+](=O)[O-])C(C)C(=O)NN2CCOCC2

Origin of Product

United States

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